molecular formula C21H15N5OS2 B2864423 N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDE CAS No. 671198-95-1

N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDE

Cat. No.: B2864423
CAS No.: 671198-95-1
M. Wt: 417.51
InChI Key: LYUKCOVHAIQWDH-UHFFFAOYSA-N
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Description

N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDE is a complex organic compound that incorporates multiple heterocyclic structures, including benzothiazole, triazolopyridine, and phenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole and triazolopyridine intermediates, followed by their coupling through a thioacetamide linkage.

    Preparation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Preparation of Triazolopyridine Intermediate: The triazolopyridine ring can be formed through the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids or their esters.

    Coupling Reaction: The final step involves the coupling of the benzothiazole and triazolopyridine intermediates using a thioacetamide linker. This can be achieved through nucleophilic substitution reactions under basic conditions, often employing reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce any reducible functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

    Reduction: LiAlH4, NaBH4, ethanol (EtOH)

    Substitution: NaH, K2CO3, DMF

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antibacterial, antifungal, and anticancer agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in studies to understand its mechanism of action and its effects on cellular pathways and molecular targets.

    Chemical Biology: The compound serves as a tool for probing biological systems and elucidating the roles of specific proteins or enzymes.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)-2-phenylacetamide: Similar structure but lacks the triazolopyridine moiety.

    2-(1,3-benzothiazol-2-ylthio)-N-phenylacetamide: Similar structure but lacks the triazolopyridine moiety.

    N-(1,3-benzothiazol-2-yl)-2-(1,2,4-triazol-3-ylthio)acetamide: Similar structure but lacks the pyridine ring.

Uniqueness

N-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}ACETAMIDE is unique due to the presence of both benzothiazole and triazolopyridine moieties, which confer distinct biological activities and chemical properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5OS2/c27-19(13-28-21-25-24-18-10-3-4-11-26(18)21)22-15-7-5-6-14(12-15)20-23-16-8-1-2-9-17(16)29-20/h1-12H,13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUKCOVHAIQWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CSC4=NN=C5N4C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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